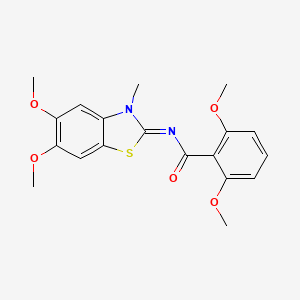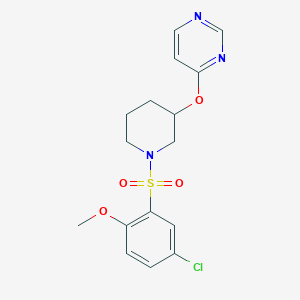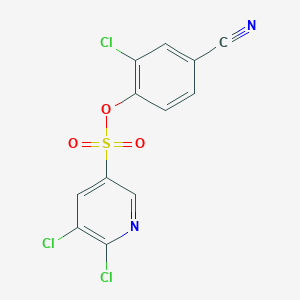
2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Materials
6-Amino-8-cyanobenzo[1, 2-b]indolizines, a class of photoluminescent materials, exhibit unique pH-dependent optical properties. They show a dramatic blue shift in fluorescence emission when protonated. This property is due to C-protonation and loss of aromaticity, not the anticipated N-protonation. These compounds are synthesized efficiently from indole-2-carboxaldehydes, allowing for various substitutions to tune optical and pH effects (Outlaw, Zhou, Bragg, & Townsend, 2016).
Synthesis of Fused Heterocyclic Compounds
Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate is used for preparing fused substituted 3-aminopyranones, quinolizin-4-one, and fused pyrimidin-4-ones. This synthesis demonstrates the versatility of similar compounds in creating a variety of heterocyclic compounds (Soršak, Stanovnik, & Grdadolnik, 1998).
Cytotoxicity Research
Studies on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives have shown significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds offer potential insights for cancer research and treatment strategies (Hassan, Hafez, & Osman, 2014).
Application in Tropical Diseases
Isoxazoline indolizine amide compounds have been synthesized for potential application to tropical diseases. The strategic synthesis of indolizine core structures facilitates efficient derivatization, highlighting their importance in medicinal chemistry (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).
Dyeing and Biological Activities
Novel heterocyclic aryl monoazo organic compounds have been synthesized for dyeing polyester fibers. These compounds also exhibit antioxidant, antitumor, and antimicrobial activities. This demonstrates the dual utility of such compounds in both industrial applications and biological research (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Properties
IUPAC Name |
2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-15-7-10-18(11-8-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-12-9-16(2)14-17(19)3/h4-14H,26H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQMFTFJTVSFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2582017.png)
![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2582019.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2582021.png)

![{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine](/img/structure/B2582026.png)

![N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2582029.png)
![6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2582031.png)



